An In-depth Technical Guide to 3,5-Dinitro-o-cresol: Properties, Structure, and Scientific Applications
An In-depth Technical Guide to 3,5-Dinitro-o-cresol: Properties, Structure, and Scientific Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of 3,5-Dinitro-o-cresol (DNOC). With full editorial control, this document is structured to provide a deep and practical understanding of this compound, moving from its fundamental characteristics to its complex interactions and analytical methodologies.
Introduction: Unveiling a Historically Significant Nitrophenol
3,5-Dinitro-o-cresol, systematically named 2-methyl-3,5-dinitrophenol, is a synthetic organic compound that has garnered significant attention throughout history, primarily for its potent biological activity.[1][2] Initially recognized for its use as a pesticide, including as an insecticide and herbicide, its profound effects on metabolic processes have also led to its (now discontinued) investigation for therapeutic purposes and its current utility as a tool compound in metabolic research.[1][3][4] This guide delves into the critical technical aspects of 3,5-Dinitro-o-cresol, providing the in-depth knowledge necessary for its safe handling, synthesis, and application in a modern research context.
Molecular Structure and Chemical Identity
The precise arrangement of atoms and functional groups within a molecule dictates its chemical behavior and biological activity. 3,5-Dinitro-o-cresol is a substituted aromatic phenol characterized by a cresol backbone (a methylphenol) with two nitro group substituents.
The IUPAC name for this specific isomer is 2-Methyl-3,5-dinitrophenol .[2][5] It is crucial to distinguish it from other isomers, such as the more commercially common 4,6-Dinitro-o-cresol, as their physical and toxicological properties can differ significantly.
Chemical Structure Visualization
The structural formula of 3,5-Dinitro-o-cresol is depicted below, illustrating the ortho-position of the methyl group relative to the hydroxyl group, and the meta and para positioning of the two nitro groups.
Caption: Chemical structure of 3,5-Dinitro-o-cresol (2-Methyl-3,5-dinitrophenol).
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,5-Dinitro-o-cresol is fundamental for its application in research, including for designing experiments, ensuring accurate dosage, and implementing appropriate safety measures.
| Property | Value | Source(s) |
| IUPAC Name | 2-Methyl-3,5-dinitrophenol | [2][5] |
| Synonyms | 3,5-Dinitro-o-cresol, DNOC | [2] |
| CAS Number | 497-56-3 | [2][6] |
| Molecular Formula | C₇H₆N₂O₅ | [2][5] |
| Molar Mass | 198.13 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Melting Point | 86.5 °C | [2] |
| Boiling Point | 312 °C | [2] |
| Solubility in Water | Slightly soluble (0.01% at 20°C) | [2] |
| Density | 1.58 g/cm³ | [2] |
| Vapor Pressure | 0.00005 mmHg at 20°C | [2] |
Synthesis of 3,5-Dinitro-o-cresol: A Detailed Protocol
The synthesis of 3,5-Dinitro-o-cresol is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer and ensure safety. The most common laboratory-scale synthesis involves the disulfonation of o-cresol, followed by nitration.[2] Direct nitration of o-cresol is challenging due to the activating nature of the hydroxyl and methyl groups, which can lead to a mixture of isomers and oxidation byproducts.[7]
Synthesis Workflow
Caption: Workflow for the synthesis of 3,5-Dinitro-o-cresol.
Step-by-Step Experimental Protocol
Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Sulfonation of o-Cresol
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1 mole of o-cresol.
-
Slowly add 2.5 moles of concentrated sulfuric acid (98%) to the o-cresol with continuous stirring. The reaction is exothermic, and the temperature should be monitored.
-
Heat the mixture to 80-100°C for 2 hours to ensure complete disulfonation. The resulting product is the o-cresol disulfonic acid intermediate.[8]
-
Allow the reaction mixture to cool to room temperature.
Step 2: Nitration of the Sulfonated Intermediate
-
Prepare a nitrating mixture by slowly adding 2.2 moles of concentrated nitric acid (70%) to a flask containing chilled concentrated sulfuric acid (98%). Maintain the temperature of the nitrating mixture below 10°C using an ice bath.
-
Cool the o-cresol disulfonic acid mixture from Step 1 to 0-5°C in an ice-salt bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred sulfonated intermediate. The temperature of the reaction must be strictly maintained between 0°C and 10°C to prevent runaway reactions and the formation of unwanted byproducts.[7]
-
After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2 hours.
Step 3: Workup and Purification
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude 3,5-Dinitro-o-cresol.
-
Collect the yellow solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven at a temperature below its melting point.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity and the basis for its potential therapeutic applications lies in its ability to act as an uncoupler of oxidative phosphorylation in mitochondria.[1][4]
The Protonophore Action
3,5-Dinitro-o-cresol is a lipophilic weak acid. In the acidic environment of the mitochondrial intermembrane space, it becomes protonated. Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. Upon entering the alkaline mitochondrial matrix, it deprotonates, releasing a proton. This process effectively shuttles protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[5]
This "short-circuiting" of the proton gradient dissipates the proton-motive force that is normally used to drive the synthesis of ATP.[5] The energy stored in the proton gradient is instead released as heat, leading to an increase in body temperature, a hallmark of dinitrophenol poisoning.[4][9]
Visualization of the Uncoupling Mechanism
Caption: The protonophore action of DNOC shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.
Analytical Methodologies
Accurate and sensitive detection and quantification of 3,5-Dinitro-o-cresol are crucial for environmental monitoring, toxicological studies, and quality control. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.[10][11][12]
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm)
Mobile Phase:
-
An isocratic or gradient mixture of an aqueous buffer (e.g., acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is an 80:20 (v/v) mixture of buffer and acetonitrile.[13]
Protocol:
-
Sample Preparation: For aqueous samples, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances. For solid samples, extraction with a suitable organic solvent is required.
-
Injection: Inject a known volume of the prepared sample onto the HPLC column.
-
Detection: Monitor the eluent at a wavelength where 3,5-Dinitro-o-cresol exhibits strong absorbance, typically around 264 nm.[11]
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 3,5-Dinitro-o-cresol in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
GC system coupled to a mass spectrometer (MS)
-
A capillary column suitable for polar compounds (e.g., DB-5)
Protocol:
-
Sample Preparation and Derivatization: For GC analysis, derivatization of the phenolic hydroxyl group (e.g., by silylation) may be necessary to improve volatility and chromatographic peak shape.
-
Injection: Inject the derivatized sample into the GC inlet.
-
Separation: The sample components are separated based on their boiling points and interactions with the stationary phase of the column.
-
Detection and Identification: The mass spectrometer fragments the eluting compounds, and the resulting mass spectrum provides a unique fingerprint for the identification of 3,5-Dinitro-o-cresol. Quantification can be achieved using selected ion monitoring (SIM).
Spectroscopic Data
While a comprehensive, publicly available dataset for 3,5-Dinitro-o-cresol is limited, data for the closely related isomer 4,6-Dinitro-o-cresol (CAS 534-52-1) can provide valuable insights for spectral interpretation.
-
¹H NMR (DMSO-d₆): For 4,6-Dinitro-o-cresol, characteristic aromatic proton signals are observed at approximately δ 8.57 ppm and δ 8.35 ppm. The methyl protons appear around δ 2.34 ppm.[14] Similar shifts would be expected for the 3,5-isomer, with different coupling patterns.
-
¹³C NMR: The aromatic carbons will show distinct signals, with those bearing the nitro groups shifted downfield.
-
FTIR: Expect characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the methyl and aromatic groups, C=C stretches of the aromatic ring, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro groups.
-
Mass Spectrometry (Electron Ionization): The mass spectrum of 4,6-Dinitro-o-cresol shows a molecular ion peak at m/z 198.[15] Fragmentation patterns will involve the loss of nitro groups and other characteristic fragments.
Safety, Handling, and Disposal
3,5-Dinitro-o-cresol is highly toxic and must be handled with extreme caution.[2]
-
Routes of Exposure: Can be absorbed through the skin, by inhalation of dust, and by ingestion.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid, a respirator may be necessary to prevent inhalation of dust.[17]
-
Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[16]
Research Applications and Future Perspectives
While its use as a pesticide has been largely discontinued in many countries due to its toxicity, 3,5-Dinitro-o-cresol and related dinitrophenols remain valuable tools in metabolic research.[1][3]
-
Mitochondrial Research: It is used as a classic uncoupling agent to study the mechanisms of oxidative phosphorylation, mitochondrial respiration, and thermogenesis.
-
Drug Development: The principle of mitochondrial uncoupling is being explored for the treatment of metabolic diseases such as obesity and type 2 diabetes. While DNOC itself is too toxic for therapeutic use, it serves as a reference compound for the development of safer uncoupling agents.[9][18]
-
Neuroprotection: Some studies have suggested that mild mitochondrial uncoupling may have neuroprotective effects, and compounds like dinitrophenol are being investigated in preclinical models of neurodegenerative diseases.[18]
The continued study of 3,5-Dinitro-o-cresol and its analogs, with a strong emphasis on understanding its detailed mechanism of action and toxicity, may pave the way for novel therapeutic strategies targeting cellular metabolism.
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MDPI. (n.d.). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-4,6-dinitrophenol. PubChem. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Dinitrocresols | ToxFAQs™. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Method 32: Phenol and Cresol. Retrieved from [Link]
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Rotterdam Convention. (2005, February 1). Decision Guidance Document DNOC (Dinitro-ortho-cresol). Retrieved from [Link]
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PubMed. (2025, August 6). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Retrieved from [Link]
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